![molecular formula C25H27Cl2N5O3 B106860 N-去甲基波舒替尼 CAS No. 380843-81-2](/img/structure/B106860.png)
N-去甲基波舒替尼
描述
N-Desmethyl bosutinib is a metabolite of bosutinib, a tyrosine kinase inhibitor used primarily in the treatment of chronic myelogenous leukemia. Bosutinib itself is known for its efficacy against Philadelphia chromosome-positive chronic myelogenous leukemia, particularly in patients who have shown resistance or intolerance to other treatments .
科学研究应用
Pharmaceutical Research
N-Desmethyl bosutinib serves multiple roles in pharmaceutical research, particularly concerning its parent compound, bosutinib. Its applications include:
- Analytical Chemistry : It is used as a reference standard for quantifying bosutinib and its metabolites in pharmaceutical formulations. This ensures accurate dosing and efficacy in treatments.
- Pharmacokinetics Studies : Understanding the metabolic pathways involving N-desmethyl bosutinib is crucial for optimizing dosing regimens and minimizing adverse effects. It is primarily metabolized by the CYP3A4 enzyme, which plays a significant role in drug interactions .
Clinical Applications
N-Desmethyl bosutinib has been studied for its clinical implications in treating CML, especially in patients resistant to other therapies:
- Efficacy Against Resistant Forms of BCR-ABL : Research indicates that N-desmethyl bosutinib retains inhibitory effects on various BCR-ABL mutations that are resistant to first-line treatments like imatinib. This makes it a valuable alternative in managing CML .
- Combination Therapies : Studies have explored the potential of combining N-desmethyl bosutinib with other agents to enhance therapeutic outcomes. For example, its interaction with drugs such as rifampin has been evaluated to understand pharmacokinetic interactions that could affect bosutinib's efficacy .
Biological Research
The compound's biological activities are significant for understanding cancer cell biology:
- Cell Signaling Pathways : N-desmethyl bosutinib influences various cellular processes, including apoptosis and proliferation in cancer cells. Its mechanism involves inhibition of Src-family kinases alongside BCR-ABL, which is critical for cancer cell survival.
- In Vitro Studies : Laboratory studies have demonstrated that N-desmethyl bosutinib can inhibit the proliferation of CML cell lines and patient-derived primary cells, showcasing its potential as a therapeutic agent .
Adverse Effects and Safety Profiles
Understanding the safety profile of N-desmethyl bosutinib is essential for its application in clinical settings:
- Toxicity Assessments : Clinical trials have reported adverse events associated with bosutinib treatment, including neutropenia and thrombocytopenia. These findings highlight the importance of monitoring patients receiving therapies involving N-desmethyl bosutinib .
Data Tables
Application Area | Specific Use Case | Findings/Notes |
---|---|---|
Pharmaceutical Research | Reference standard in analytical chemistry | Ensures accurate quantification of bosutinib |
Clinical Applications | Efficacy against resistant BCR-ABL forms | Valuable alternative for imatinib-resistant patients |
Biological Research | Inhibition of cancer cell proliferation | Significant effects on CML cell lines |
Safety Profiles | Monitoring adverse events | Notable cases of neutropenia and thrombocytopenia |
Case Studies
- Clinical Trial on Efficacy :
-
Pharmacokinetic Interaction Study :
- A study assessing the interaction between rifampin and bosutinib indicated a significant reduction in plasma concentrations when both drugs were administered together. This finding underscores the importance of understanding drug interactions involving N-desmethyl bosutinib to optimize treatment regimens .
作用机制
Target of Action
N-Desmethyl bosutinib, a metabolite of bosutinib, is expected to have similar targets as its parent compound . Bosutinib is a potent, dual SRC and ABL tyrosine kinase inhibitor . It is specifically indicated for chronic myelogenous leukemia (CML), particularly Philadelphia chromosome-positive (Ph+) CML . The Philadelphia chromosome is a hallmark of CML due to the reciprocal translocation t (9;22) (q34;q11), resulting in a BCR-ABL fusion protein .
Mode of Action
Bosutinib inhibits the BCR-ABL kinase that promotes CML; it is also an inhibitor of Src-family kinases including Src, Lyn, and Hck . Bosutinib has been shown to inhibit most resistance-conferring BCR-ABL mutations except V299L and T315 . Therefore, it’s reasonable to assume that N-Desmethyl bosutinib would have a similar mode of action.
Biochemical Pathways
The primary biochemical pathway affected by bosutinib is the BCR-ABL signaling pathway . By inhibiting the BCR-ABL kinase, bosutinib disrupts the signaling pathways that promote the proliferation and survival of CML cells . This leads to a decrease in the number of leukemia cells and a reduction in the symptoms of the disease .
Pharmacokinetics
Bosutinib is primarily metabolized in the liver by the cytochrome P450 (CYP450) isoforms CYP3A4 and CYP3A5 . N-Desmethyl bosutinib is formed through the N-demethylation metabolic pathway . It’s reasonable to assume that N-Desmethyl bosutinib would have similar ADME properties as bosutinib. Bosutinib exhibits dose-proportional increases in exposure between 200 and 800 mg, and its absorption increases with food . It has extensive tissue distribution, is highly bound to plasma proteins .
Result of Action
The inhibition of the BCR-ABL kinase by bosutinib results in the disruption of the signaling pathways that promote the proliferation and survival of CML cells . This leads to a decrease in the number of leukemia cells and a reduction in the symptoms of the disease . Given that N-Desmethyl bosutinib is a metabolite of bosutinib, it is likely to have similar effects.
Action Environment
The action of bosutinib can be influenced by various environmental factors. For instance, the presence of food can increase the absorption of bosutinib . Additionally, the drug is primarily metabolized in the liver, so liver function can significantly impact the drug’s efficacy and stability . It’s reasonable to assume that these factors would also influence the action of N-Desmethyl bosutinib.
生化分析
Biochemical Properties
N-Desmethyl bosutinib interacts with various enzymes, proteins, and other biomolecules. It is a product of the CYP3A4 isoform of CYP450 metabolism . After CYP3A4 activity, two primary bosutinib-related metabolites, i.e., oxidized bosutinib (M2) and N-Desmethyl bosutinib (M5) were found to circulate, and both were considered to be less active metabolites as they contribute ≤ 5% to bosutinib activity .
Cellular Effects
N-Desmethyl bosutinib, like its parent compound bosutinib, is expected to have significant effects on various types of cells and cellular processes. It likely influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Bosutinib inhibits the BCR-ABL kinase that promotes CML; it is also an inhibitor of Src-family kinases including Src, Lyn, and Hck . N-Desmethyl bosutinib may exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Bosutinib-related metabolites, including N-Desmethyl bosutinib, were found to circulate after CYP3A4 activity
Metabolic Pathways
N-Desmethyl bosutinib is involved in the metabolic pathways mediated by the CYP3A4 isoform of CYP450 . It may interact with enzymes or cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl bosutinib involves the demethylation of bosutinib. This process typically employs the use of demethylating agents such as boron tribromide or other strong acids under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In an industrial setting, the production of N-Desmethyl bosutinib follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
化学反应分析
Types of Reactions: N-Desmethyl bosutinib undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur under both nucleophilic and electrophilic conditions, depending on the substituents involved.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully reduced analogs .
相似化合物的比较
- Imatinib
- Nilotinib
- Dasatinib
- Ponatinib
- Asciminib
Comparison: N-Desmethyl bosutinib is unique in its dual inhibition of both BCR-ABL and Src-family kinases. This distinguishes it from other tyrosine kinase inhibitors, which may primarily target only one kinase. Additionally, N-Desmethyl bosutinib has shown efficacy against certain imatinib-resistant forms of BCR-ABL, making it a valuable alternative in cases of drug resistance .
生物活性
N-Desmethyl bosutinib (NDB), a metabolite of the tyrosine kinase inhibitor bosutinib, has garnered attention due to its pharmacological properties and potential therapeutic applications, particularly in the treatment of chronic myeloid leukemia (CML). This article delves into the biological activity of NDB, summarizing key research findings, case studies, and pharmacological data.
N-Desmethyl bosutinib is characterized by the following chemical structure:
- Molecular Formula : CHClNO
- CAS Number : 532894
- Molecular Weight : 492.42 g/mol
NDB primarily acts as an inhibitor of several tyrosine kinases, including Bcr-Abl and Src-family kinases. The inhibition of these kinases is crucial for blocking the signaling pathways that promote cancer cell proliferation and survival. In vitro studies have demonstrated that NDB retains significant inhibitory activity against Bcr-Abl, although it shows reduced potency compared to its parent compound, bosutinib .
Pharmacokinetics
The pharmacokinetic profile of NDB indicates that it has a moderate half-life and is subject to hepatic metabolism. In vitro studies suggest that NDB is formed from bosutinib through CYP3A4-mediated demethylation. The metabolic pathway highlights the importance of liver enzymes in determining the efficacy and safety profiles of both bosutinib and its metabolites .
In Vitro Studies
- Kinase Inhibition : NDB exhibits inhibitory effects on Bcr-Abl with an IC50 value in the micromolar range. While it is less potent than bosutinib, it still demonstrates significant activity against CML cell lines resistant to other therapies .
- Cell Proliferation : Studies have shown that NDB can inhibit the proliferation of CML cell lines such as K562, with a dose-dependent response observed at concentrations ranging from 0.1 to 10 μM .
In Vivo Studies
In animal models, NDB has been shown to reduce tumor sizes in xenograft models of CML, indicating its potential effectiveness in a therapeutic context. The administration of NDB resulted in significant tumor regression compared to control groups treated with vehicle solutions .
Clinical Implications
Several case studies have reported on the use of bosutinib and its metabolites in patients with CML. A notable case involved a patient who exhibited resistance to imatinib but responded favorably to bosutinib therapy, leading to subsequent analysis of NDB levels in plasma. The findings suggested that higher concentrations of NDB correlated with improved clinical outcomes .
Comparative Table: Bosutinib vs. N-Desmethyl Bosutinib
Property | Bosutinib | N-Desmethyl Bosutinib |
---|---|---|
Molecular Weight | 534.69 g/mol | 492.42 g/mol |
IC50 (Bcr-Abl) | Lower micromolar | Higher micromolar |
Half-Life | 22-27 hours | Moderate |
Main Metabolic Pathway | CYP3A4 | CYP3A4 |
Clinical Use | CML treatment | Potential adjunct therapy |
属性
IUPAC Name |
4-(2,4-dichloro-5-methoxyanilino)-6-methoxy-7-(3-piperazin-1-ylpropoxy)quinoline-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27Cl2N5O3/c1-33-22-13-21(18(26)11-19(22)27)31-25-16(14-28)15-30-20-12-24(23(34-2)10-17(20)25)35-9-3-6-32-7-4-29-5-8-32/h10-13,15,29H,3-9H2,1-2H3,(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNXCARNBUNEMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)NC3=CC(=C(C=C3Cl)Cl)OC)OCCCN4CCNCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27Cl2N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
380843-81-2 | |
Record name | N-Desmethyl bosutinib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380843812 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-DESMETHYL BOSUTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8870T6W3VG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。